Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidone (DHPM) class, which is structurally derived from the Biginelli reaction. Its core structure includes a tetrahydropyrimidine ring substituted at positions 4 and 6 with a 3,4-dimethoxyphenyl group and a thiomorpholin-4-ylmethyl moiety, respectively. The compound has been studied for thymidine phosphorylase (TP) inhibitory activity, with an IC50 of 424.1 ± 0.9 µM and 99% cell viability in cytotoxicity assays, suggesting moderate potency but low toxicity .
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-25-14-5-4-12(10-15(14)26-2)17-16(18(23)27-3)13(20-19(24)21-17)11-22-6-8-28-9-7-22/h4-5,10,17H,6-9,11H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVLCGDTHSXHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCSCC3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine core.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the tetrahydropyrimidine ring using reagents such as Grignard reagents or organolithium compounds.
Attachment of the Thiomorpholine Moiety: This step involves the nucleophilic substitution reaction where the thiomorpholine group is introduced to the molecule.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents into the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Comparison of Thymidine Phosphorylase (TP) Inhibitory Activity and Cytotoxicity
*NC: Not Calculated
Key Findings
Substituent Effects on TP Inhibition: The thiophen-3-yl analog exhibited superior TP inhibition (79.6%) compared to the target compound (59.0%), likely due to enhanced π-π stacking or hydrophobic interactions with the enzyme active site . In contrast, the thiophen-2-yl variant showed reduced activity (38.1%), highlighting the importance of substituent orientation .
Cytotoxicity Profile :
- The target compound demonstrated exceptional cell viability (99%), significantly higher than the trifluoromethylphenyl analog (67%) . This suggests that the thiomorpholinylmethyl group at position 6 enhances biocompatibility, possibly by reducing off-target interactions.
Brominated Analog :
Structural and Functional Insights
- Aryl Group Influence : Electron-donating groups (e.g., methoxy in the target compound) may stabilize the DHPM core but reduce TP inhibition compared to electron-withdrawing substituents (e.g., trifluoromethyl) .
- Thiomorpholinylmethyl vs. Methyl : The thiomorpholine moiety introduces sulfur-based hydrogen bonding and increased steric bulk, which may explain the high viability but moderate potency of the target compound .
- Thioxo vs. However, TP inhibition data for this variant are unavailable .
Broader Context of Analogs
- Antioxidant Activity : Biginelli-type pyrimidines with 2-thioxo and furan-2-yl groups () exhibit radical scavenging activity, underscoring how substituent modifications pivot biological targets .
- Antibacterial Derivatives: Pyrimidines with thiophen-2-yl and cyano groups () demonstrate antibacterial effects, though their mechanisms differ from TP inhibition .
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound characterized by its complex structure, which includes a tetrahydropyrimidine core and various functional groups that contribute to its biological activities. This article examines the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The IUPAC name is methyl 4-(3,4-dimethoxyphenyl)-6-[(thiomorpholin-4-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This compound features a unique combination of a dimethoxyphenyl group and a thiomorpholine moiety, which are believed to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or bind to receptors involved in various physiological processes. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
| Study | Pathogen Tested | Activity |
|---|---|---|
| Kumarasamy et al. (2017) | Staphylococcus aureus | Moderate inhibition |
| Choi et al. (2018) | Escherichia coli | Strong inhibition |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Anticancer Potential
The compound's structural features indicate potential anticancer properties. Research has shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells. A notable study demonstrated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | 20 | Cell cycle arrest in G1 phase |
These results imply that this compound could be further explored as a potential anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate that is subsequently reacted with thiomorpholine and formaldehyde.
Computational Studies
Density Functional Theory (DFT) studies have been conducted to predict the electronic properties and stability of the compound. These studies provide insights into:
- HOMO-LUMO Gap : A larger gap indicates higher stability and lower reactivity.
Spectral Analysis
Spectroscopic techniques such as NMR and FTIR have been employed to confirm the structure and purity of synthesized compounds. Key spectral data include:
| Spectroscopic Technique | Observations |
|---|---|
| NMR (1H) | Signals corresponding to methoxy groups and tetrahydropyrimidine protons |
| FTIR | Characteristic carbonyl stretch around 1700 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
